1-(1-phenyl-1H-pyrazol-4-yl)ethanone
Overview
Description
1-(1-Phenyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C11H10N2O. It is a member of the pyrazole family, characterized by a pyrazole ring attached to a phenyl group and an ethanone moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
This compound is a synthetic organic molecule that has been used as an intermediate in organic synthesis
Mode of Action
As an organic compound, it may interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by 1-(1-phenyl-1H-pyrazol-4-yl)ethanone are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, presence of other molecules, and the specific characteristics of the biological system in which the compound is present.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1H-pyrazole-4-amine with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
1-(1-Phenyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: This compound has similar structural features but includes additional methyl groups on the pyrazole ring.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another related compound with a piperazine moiety attached to the pyrazole ring.
Uniqueness: 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone stands out due to its specific combination of the phenyl group and ethanone moiety, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLLGMSBHKIMHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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